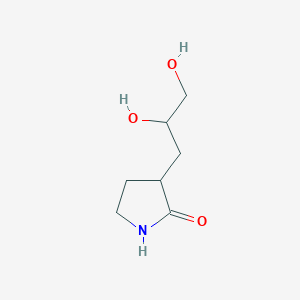

3-(2,3-Dihydroxypropyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-(2,3-dihydroxypropyl)pyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO3/c9-4-6(10)3-5-1-2-8-7(5)11/h5-6,9-10H,1-4H2,(H,8,11) |

InChI Key |

JDOARNUDIRHBBD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C1CC(CO)O |

Origin of Product |

United States |

Derivatization and Chemical Transformations of 3 2,3 Dihydroxypropyl Pyrrolidin 2 One

Modification at the Hydroxyl Groups

The 2,3-dihydroxypropyl moiety, featuring both a primary and a secondary hydroxyl group, is a prime target for various chemical modifications. These reactions allow for the introduction of new functional groups, alteration of polarity, and the creation of prodrugs or analogs with tailored properties.

Esterification and Etherification Reactions

The hydroxyl groups of 3-(2,3-Dihydroxypropyl)pyrrolidin-2-one can be readily converted into esters and ethers. Esterification is typically achieved by reacting the diol with carboxylic acids, acid chlorides, or anhydrides.

Esterification: Common methods include the Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst. researchgate.netmasterorganicchemistry.com Another powerful method is the Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), allowing the reaction to proceed under mild conditions. nih.gov These reactions can lead to mono- or di-esters, depending on the stoichiometry of the acylating agent. The primary hydroxyl group is generally more reactive than the secondary one, allowing for a degree of regioselectivity.

Etherification: Etherification, such as the Williamson ether synthesis, can be performed by first deprotonating the hydroxyl groups with a strong base (e.g., sodium hydride) to form alkoxides, followed by reaction with an alkyl halide. This method allows for the introduction of various alkyl or aryl groups.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ (cat.), Heat | Mono- or Di-ester |

| Steglich Esterification | Carboxylic Acid (R-COOH), DCC/EDC, DMAP (cat.) | Mono- or Di-ester |

| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Pyridine (B92270) | Mono- or Di-ester |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide (R-X) | Mono- or Di-ether |

Acetal (B89532) and Ketal Formation

The vicinal diol of this compound is ideally suited for the formation of five-membered cyclic acetals and ketals. This reaction is a common strategy for protecting the diol functionality. thieme-connect.de The formation is achieved by reacting the compound with an aldehyde or a ketone under acidic catalysis, often with the removal of water to drive the equilibrium toward the product. libretexts.orgmasterorganicchemistry.comlibretexts.org

Common reagents for this transformation include acetone (B3395972) (to form an acetonide/isopropylidene acetal), benzaldehyde (B42025) (to form a benzylidene acetal), and 2,2-dimethoxypropane. nih.govbamu.ac.innih.gov These cyclic derivatives are generally stable under neutral and basic conditions but can be readily cleaved by treatment with aqueous acid, making them excellent protecting groups. nih.govorganic-chemistry.org

Table 2: Common Reagents for Acetal/Ketal Formation

| Reagent | Catalyst | Product |

|---|---|---|

| Acetone or 2,2-Dimethoxypropane | p-Toluenesulfonic acid (TsOH) or H₂SO₄ | Isopropylidene acetal (Acetonide) |

| Benzaldehyde or Benzaldehyde dimethyl acetal | Camphorsulfonic acid (CSA) or Cu(OTf)₂ | Benzylidene acetal |

| Cyclohexanone | Acid catalyst (e.g., TsOH) | Cyclohexylidene ketal |

Selective Protection/Deprotection Strategies

Given the presence of two distinct hydroxyl groups (primary at C3' and secondary at C2'), selective protection is a key strategy for regioselective modifications. The primary hydroxyl group is sterically less hindered and generally more nucleophilic, allowing it to react preferentially under kinetically controlled conditions with bulky protecting group reagents.

For instance, reaction with a bulky silyl (B83357) chloride like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) would likely lead to the preferential protection of the primary hydroxyl group. Subsequent protection of the remaining secondary hydroxyl with a different protecting group (e.g., a benzyl (B1604629) ether) would allow for selective deprotection and further derivatization at either position.

Deprotection: The choice of protecting group dictates the deprotection strategy.

Silyl ethers (e.g., TBDMS): Cleaved by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

Acetals/Ketals (e.g., Acetonide): Removed under mild acidic conditions (e.g., aqueous acetic acid). sigmaaldrich.com

Benzyl ethers: Cleaved by catalytic hydrogenolysis (H₂, Pd/C).

This orthogonal protection strategy enables precise control over the chemical modification of the diol.

Oxidation and Reduction Reactions of the Diol

Oxidation: The hydroxyl groups can be oxidized to yield various carbonyl compounds. The outcome depends on the oxidant used and which hydroxyl group reacts.

Selective oxidation of the primary alcohol: Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can oxidize the primary alcohol to an aldehyde.

Oxidation of the secondary alcohol: The secondary alcohol can be oxidized to a ketone using similar reagents.

Oxidative cleavage: Strong oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) will cleave the C-C bond between the two hydroxyl groups, resulting in the formation of two aldehyde fragments. In some cases, flavoprotein alcohol oxidases can be used for selective double oxidation of diols to form hydroxy acids. nih.gov The oxidation of similar diols with potassium permanganate (B83412) has also been studied. ajchem-a.com

Reduction: While the diol itself is already in a reduced state, the term "reduction" in this context typically refers to reactions on derivatives. For example, if the diol is first oxidized to a ketone or aldehyde, these functionalities can be stereoselectively reduced back to alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), potentially yielding different stereoisomers of the original diol.

Transformations of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring, a cyclic amide or lactam, also offers opportunities for chemical modification, primarily at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the lactam ring possesses a lone pair of electrons and a proton that can be substituted through alkylation or acylation.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Typically, the lactam is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding anion, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide, benzyl bromide). This results in the formation of an N-substituted pyrrolidin-2-one derivative.

N-Acylation: Similarly, an acyl group can be introduced at the nitrogen position. This is achieved by reacting the compound with an acid chloride or anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. This transformation converts the secondary amide into a tertiary imide functional group. The pyrrolidone scaffold is a common feature in many biologically active compounds, and its derivatives are often explored in medicinal chemistry. nih.gov

Table 3: N-Alkylation and N-Acylation of the Pyrrolidin-2-one Ring

| Reaction Type | Reagents & Conditions | Functional Group Formed |

|---|---|---|

| N-Alkylation | 1. NaH; 2. Alkyl Halide (R-X) | Tertiary Amide |

| N-Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Imide |

Chemoenzymatic TransformationsNo chemoenzymatic transformations involving this compound have been reported.

Enzyme-Catalyzed Resolutions

The kinetic resolution of racemic mixtures is a prominent application of enzymatic catalysis in organic synthesis. For a molecule like this compound, which contains a stereocenter on the pyrrolidinone ring and another on the dihydroxypropyl side chain, enzymatic resolution can be employed to separate the different stereoisomers. Lipases are particularly well-suited for this purpose, catalyzing the enantioselective acylation of hydroxyl groups.

In a typical kinetic resolution of a racemic diol, a lipase (B570770) will selectively acylate one enantiomer at a faster rate, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the acylated product from the unreacted starting material, yielding two enantiomerically enriched compounds. For this compound, the primary hydroxyl group is generally the more reactive site for lipase-catalyzed acylation due to lower steric hindrance compared to the secondary hydroxyl group.

Several lipases have been successfully employed for the kinetic resolution of 1,2-diols and related compounds. Lipase from Pseudomonas cepacia (PSL-C) and Candida antarctica Lipase B (CALB), often in an immobilized form like Novozym 435, are among the most effective and widely used biocatalysts for such transformations. nih.govnih.govresearchgate.net The choice of acyl donor is also critical, with vinyl esters, such as vinyl acetate, being highly effective as they generate a non-reactive acetaldehyde (B116499) byproduct, driving the reaction forward. nih.gov

The reaction is typically carried out in a non-polar organic solvent, such as tert-butyl methyl ether (TBME) or toluene, to maintain the enzyme's activity and prevent hydrolysis of the formed ester. nih.govnih.gov Under optimized conditions, high enantioselectivities and conversions can be achieved. nih.gov

Table 1: Representative Lipase-Catalyzed Kinetic Resolutions of Racemic Diols

Biocatalytic Modifications of the Hydroxyl Groups

Beyond kinetic resolution, biocatalysis offers a versatile platform for the selective modification of the hydroxyl groups in this compound. These modifications can be used to introduce a variety of functional groups, altering the compound's physicochemical properties.

Regioselective acylation is a key transformation in this context. Enzymes can differentiate between the primary and secondary hydroxyl groups of the diol side chain. As mentioned, lipases typically show a preference for acylating the less sterically hindered primary hydroxyl group. This regioselectivity allows for the synthesis of mono-acylated derivatives with high precision, a task that can be challenging using conventional chemical methods. kaist.ac.kr

The choice of acyl donor can be varied to introduce different functionalities. For instance, using fatty acid vinyl esters of varying chain lengths can modulate the lipophilicity of the resulting molecule. This has been demonstrated in the acylation of other polyhydroxy compounds like geniposide, where whole-cell biocatalysts from Aspergillus oryzae showed high regioselectivity for the primary hydroxyl group. mdpi.com

Furthermore, enzymatic modifications are not limited to simple acylations. Other biocatalytic reactions, such as glycosylation or phosphorylation, could potentially be applied to the hydroxyl groups of this compound, although these are less commonly reported for simple diols.

The use of whole-cell biocatalysts presents an alternative to purified enzymes, offering advantages in terms of cost and operational stability. mdpi.com These systems contain the desired enzymes within their natural cellular environment, which can enhance their stability and activity.

Table 2: Examples of Regioselective Enzymatic Acylation of Polyols

Structural Elucidation and Advanced Spectroscopic Analysis Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For a comprehensive analysis of 3-(2,3-Dihydroxypropyl)pyrrolidin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

A full assignment of all proton (¹H) and carbon (¹³C) signals is the first step in structural elucidation.

¹H NMR: This would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton coupling correlations, identifying which protons are adjacent to each other within the pyrrolidinone ring and the dihydroxypropyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the dihydroxypropyl side chain to the pyrrolidinone ring at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity.

Hypothetical ¹H and ¹³C NMR Data for this compound

This interactive table represents hypothetical data for illustrative purposes.

| Atom Number | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 | - | 7.50 | br s |

| 2 | 178.0 | - | - |

| 3 | 45.0 | 2.50 | m |

| 4 | 25.0 | 1.90, 2.10 | m |

| 5 | 42.0 | 3.30 | t |

| 1' | 38.0 | 1.60, 1.75 | m |

| 2' | 70.0 | 3.80 | m |

The pyrrolidinone ring is not planar and can exist in different conformations. NOESY experiments would reveal through-space interactions that can help determine the preferred conformation of the ring and the orientation of the dihydroxypropyl side chain relative to the ring. For instance, NOE correlations between a proton on the side chain and specific protons on the pyrrolidinone ring would provide strong evidence for a particular spatial arrangement. Analysis of the proton-proton coupling constants (³J values) from the high-resolution ¹H NMR spectrum can also provide information about the dihedral angles between adjacent protons, further refining the conformational model.

The this compound molecule contains multiple chiral centers (at C3 of the ring and C2' of the side chain), meaning it can exist as several stereoisomers. Determining the relative and absolute stereochemistry is a significant challenge. This could be addressed by reacting the molecule with a chiral derivatizing agent (chiral auxiliary), such as Mosher's acid, to form diastereomers. The NMR spectra of these diastereomers would show distinct chemical shift differences, which can be used to deduce the absolute configuration of the original molecule. The use of chiral anisotropic reagents that form transient complexes with the molecule can also induce chemical shift changes that are dependent on the stereochemistry.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the mass-to-charge ratio of ions and is invaluable for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental formula of the parent ion, confirming that the molecular formula is indeed C₇H₁₃NO₃.

Hypothetical HRMS Data

This interactive table represents hypothetical data for illustrative purposes.

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 160.0917 | 160.0915 |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the molecule. For this compound, characteristic fragmentation patterns would be expected. For example, cleavage of the dihydroxypropyl side chain would be a likely fragmentation pathway. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Hypothetical MS/MS Fragmentation Data for [M+H]⁺ (m/z 160.0917)

This interactive table represents hypothetical data for illustrative purposes.

| Fragment m/z | Possible Structure/Loss |

|---|---|

| 142.0811 | Loss of H₂O |

| 114.0862 | Loss of H₂O and CO |

| 86.0600 | Pyrrolidinone ring fragment |

Chiral Separation by Mass Spectrometry

Mass spectrometry (MS) has emerged as a powerful tool for chiral analysis, offering high sensitivity and speed. nih.govpolyu.edu.hk While mass spectrometry itself is "chiral-blind" as enantiomers have identical masses, various strategies can be employed to distinguish between them. polyu.edu.hk For a compound like this compound, which possesses chiral centers, mass spectrometry can be coupled with a chiral separation technique or a chiral recognition element to achieve enantiomeric differentiation.

One common approach involves the use of chiral derivatizing agents to form diastereomers with distinct mass spectra or chromatographic behavior. researchgate.net Although specific derivatization reagents for this compound are not detailed in the available literature, analogous methods for chiral amines and amino acids provide a framework. For instance, reagents like Marfey's reagent have been successfully used with liquid chromatography-mass spectrometry (LC-MS/MS) to separate and quantify amino acid enantiomers. researchgate.net

Another technique is the use of chiral selectors in the mass spectrometer's ion source or as a part of a complex. polyu.edu.hk This can involve the formation of diastereomeric complexes with a chiral reference compound, which can then be distinguished based on their fragmentation patterns in tandem mass spectrometry (MS/MS). The kinetic method, for example, compares the dissociation rates of diastereomeric complexes to determine the enantiomeric excess. polyu.edu.hk

Ion mobility-mass spectrometry (IM-MS) offers a gas-phase separation technique where ions are separated based on their size and shape (collision cross-section). Diastereomeric complex ions of enantiomers can exhibit different collision cross-sections, allowing for their separation and quantification. polyu.edu.hk

Illustrative Data Table: Hypothetical MS/MS Fragmentation for Diastereomeric Complexes

| Precursor Ion (m/z) | Chiral Selector | Diastereomer | Major Fragment Ion 1 (m/z) | Relative Intensity (%) | Major Fragment Ion 2 (m/z) | Relative Intensity (%) |

| [M+H+CS]+ | (R)-Selector | (R)-Analyte Complex | 150 | 85 | 210 | 40 |

| [M+H+CS]+ | (R)-Selector | (S)-Analyte Complex | 150 | 60 | 210 | 75 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups, molecular structure, and intermolecular interactions of a compound. nih.govnih.gov

For this compound, the vibrational spectrum would be characterized by the presence of several key functional groups: the lactam ring, the hydroxyl groups, and the alkyl chain.

Amide Group (Lactam): The pyrrolidin-2-one ring contains a cyclic amide (lactam). The C=O stretching vibration (Amide I band) is a strong and characteristic absorption in the IR spectrum, typically appearing in the range of 1650-1700 cm⁻¹. rsc.orgias.ac.in The N-H stretching vibration would be observed in the region of 3200-3400 cm⁻¹. rsc.org

Hydroxyl Groups: The two hydroxyl (-OH) groups on the propyl side chain will exhibit a broad O-H stretching band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. nih.gov The C-O stretching vibrations would appear in the fingerprint region, around 1000-1200 cm⁻¹.

Alkyl Groups: The C-H stretching vibrations of the pyrrolidinone ring and the propyl side chain would be observed in the 2850-3000 cm⁻¹ region. rsc.org C-H bending vibrations would be found at lower wavenumbers.

Characteristic Vibrational Frequencies for this compound (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amide (Lactam) | C=O Stretch (Amide I) | 1650 - 1700 |

| N-H Stretch | 3200 - 3400 | |

| Hydroxyl | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| C-O Stretch | 1000 - 1200 | |

| Alkyl | C-H Stretch | 2850 - 3000 |

Note: This table is based on typical frequency ranges for these functional groups and is not derived from experimental data for the specific compound.

Hydrogen bonding plays a significant role in the vibrational spectra of molecules containing hydroxyl and amide groups. nih.govrsc.org For this compound, both intermolecular and intramolecular hydrogen bonding can occur. The O-H groups of the dihydroxypropyl side chain can form hydrogen bonds with the carbonyl oxygen of the lactam, with other hydroxyl groups, or with the N-H group. The N-H group of the lactam can also act as a hydrogen bond donor.

These hydrogen bonding interactions lead to a broadening and shifting of the O-H and N-H stretching bands to lower frequencies. rsc.org The extent of this shift can provide information about the strength of the hydrogen bonds. Conformational changes in the molecule can also affect the vibrational frequencies by altering the local environment of the functional groups and the nature of the hydrogen bonding network. rsc.org

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.govwikipedia.org This technique provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

For a chiral molecule like this compound, which has multiple stereocenters, X-ray crystallography can unambiguously determine the relative configuration of these centers. acs.org By employing anomalous dispersion effects, typically using copper radiation for light-atom structures, the absolute configuration can also be determined. nih.govdntb.gov.ua This is crucial for understanding the specific stereoisomer present in the crystal. The determination of the absolute structure is a critical aspect for chiral molecules, as different enantiomers can exhibit distinct biological activities. nih.gov

The crystal structure reveals how the molecules are arranged in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. researchgate.net For this compound, the presence of multiple hydrogen bond donors (N-H and two O-H groups) and acceptors (C=O and two O-H groups) would likely lead to an extensive network of hydrogen bonds in the crystal lattice. This network would govern the crystal packing and influence physical properties such as melting point and solubility. The analysis of these interactions provides a deeper understanding of the supramolecular chemistry of the compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α, β, γ (°) | 90, 90, 90 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Note: This table presents hypothetical data for illustrative purposes and does not represent experimentally determined values.

Research on Polymorphism and Cocrystallization of this compound Remains Undisclosed in Publicly Available Literature

A comprehensive review of scientific databases and scholarly articles reveals a notable absence of specific research dedicated to the polymorphism and cocrystallization of the chemical compound this compound. Despite its relevance in various chemical contexts, detailed structural elucidation and advanced spectroscopic analysis focusing on its different crystalline forms or its potential to form cocrystals have not been reported in the accessible scientific literature.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceuticals and material science, as different polymorphs can exhibit varying physical and chemical properties. Similarly, cocrystallization, a technique used to design crystalline solids with modified physicochemical properties, is a significant focus of research. However, investigations into these aspects for this compound are not presently available.

Consequently, the creation of detailed research findings and data tables concerning the polymorphism and cocrystallization of this specific compound is not feasible. The scientific community has yet to publish studies that would provide the necessary experimental data for such an analysis. This includes a lack of information on different polymorphic forms, their crystallographic data, and any potential cocrystals formed with other molecules.

Future research may shed light on the solid-state properties of this compound, but for now, this remains an unexplored area in the field of structural chemistry.

Investigation of Biological Relevance and Mechanistic Insights in Vitro Studies

Enzymatic Interactions and Inhibition Studies

The dihydroxypropyl side chain of 3-(2,3-Dihydroxypropyl)pyrrolidin-2-one suggests that it may act as a mimic of natural carbohydrate substrates, making enzymes involved in carbohydrate metabolism, such as glycosidases, primary targets for investigation. The pyrrolidinone core is also found in various protease inhibitors.

Evaluation of Inhibitory Potency against Relevant Enzymes (e.g., glycosidases, proteases)

While direct experimental data on the inhibitory potency of this compound is not extensively available in the current body of scientific literature, studies on structurally similar compounds provide valuable insights into its potential enzymatic targets. A close analog, 3,4-dihydroxy-pyrrolidin-2-one , has been synthesized and evaluated for its glycosidase inhibitory activity. Research has shown that this compound exhibits partial inhibition of α-glucosidase, while it was found to be inactive against other glycosidases. nih.gov

The broader class of pyrrolidinone derivatives has demonstrated significant inhibitory activity against key carbohydrate-hydrolyzing enzymes. For instance, various N-substituted pyrrolidine (B122466) derivatives have been shown to be effective inhibitors of both α-amylase and α-glucosidase, enzymes crucial for the digestion of carbohydrates and implicated in the management of type 2 diabetes. nih.gov The inhibitory potential of these related compounds suggests that this compound may also possess similar activities.

Below is a table summarizing the inhibitory activities of some representative pyrrolidinone derivatives against glycosidases. It is important to note that these are related compounds, and their activity does not directly represent that of this compound but provides a basis for postulating its potential bioactivity.

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| 3,4-dihydroxy-pyrrolidin-2-one | α-Glucosidase | Partial Inhibition |

| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | 0.52 ± 0.02 mM |

| N-(tosyl)-2-acetylpyrrolidine | α-Glucosidase | 1.64 ± 0.08 mM |

| N-(benzyl)-2-acetylpyrrolpyrrolidine | α-Amylase | 3.21 ± 0.65 mM |

Kinetic Studies of Enzyme-Substrate/Inhibitor Interactions

Kinetic studies are essential for understanding the mechanism by which a compound inhibits an enzyme. For the broader class of pyrrolidinone-based inhibitors, kinetic analyses have been performed. For example, studies on N-acetylpyrrolidine derivatives as inhibitors of α-glucosidase and α-amylase have indicated a mixed-type inhibition mechanism. nih.gov This mode of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

A mixed-type inhibitor typically leads to a decrease in the maximum reaction velocity (Vmax) and a change in the Michaelis constant (Km). The specific changes in these parameters depend on the inhibitor's relative affinity for the free enzyme versus the enzyme-substrate complex. While specific kinetic data for this compound is not available, it is plausible that it could follow a similar mixed-type inhibition pattern against glycosidases, given the behavior of its structural relatives.

Mechanistic Hypotheses for Enzyme Modulation

The structural features of this compound provide a basis for several mechanistic hypotheses for its potential enzyme modulation, particularly as a glycosidase inhibitor. The dihydroxypropyl side chain, with its stereochemical resemblance to the polyhydroxylated structure of monosaccharides, is key to this hypothesis.

It is proposed that the pyrrolidinone ring, combined with the hydroxyl groups on the side chain, may allow the molecule to act as a transition-state analog mimic for the glycosidic bond cleavage reaction catalyzed by glycosidases. The protonated nitrogen in the pyrrolidinone ring could mimic the oxocarbenium ion-like transition state of the natural substrate, leading to tight binding in the enzyme's active site and subsequent inhibition. The hydroxyl groups on the propyl chain would likely play a crucial role in forming hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

Cellular Biology Research (Non-Clinical)

Studies on Cellular Uptake Mechanisms

The cellular uptake of a small molecule is largely dictated by its physicochemical properties, particularly its lipophilicity and hydrophilicity. With two hydroxyl groups, this compound is expected to be a relatively polar and hydrophilic compound. This characteristic suggests that its passive diffusion across the lipid bilayer of the cell membrane may be limited. nih.gov

For many hydrophilic small molecules, cellular uptake is often mediated by specific transporter proteins embedded in the cell membrane. nih.gov While no specific transporters have been identified for this compound, it is plausible that its uptake could be facilitated by transporters that normally handle sugars or other small polar molecules. Further research would be necessary to identify any such transporters and to characterize the kinetics of uptake. It is also possible that at higher concentrations, some degree of passive transport or endocytosis could occur, though these are generally less efficient mechanisms for small, polar molecules. nih.gov

Investigations of Subcellular Localization

The subcellular localization of a compound determines which intracellular targets it can interact with. For a hydrophilic molecule like this compound, once inside the cell, it would be expected to primarily reside in the aqueous environment of the cytoplasm . Its polarity would likely prevent it from readily crossing the membranes of intracellular organelles such as the mitochondria or the endoplasmic reticulum, unless specific transport mechanisms are in place.

Studies on other polar, heterocyclic compounds have often shown a diffuse distribution throughout the cytoplasm. researchgate.net It is unlikely that this compound would accumulate in lipid-rich structures like the cell membrane. However, if the compound is a substrate for active transport into an organelle, or if it binds with high affinity to a specific intracellular protein, a more localized distribution could be observed. Without direct experimental evidence from techniques such as fluorescence microscopy with a labeled version of the compound, any discussion of its subcellular localization remains speculative.

Modulation of Specific Cellular Pathways (e.g., cell cycle, apoptosis)

No studies were found that investigated the effect of this compound on the cell cycle or apoptosis in any cell line.

Interactions with Cellular Components (e.g., receptors, transporters)

There is no available data on the interaction of this compound with any cellular receptors, transporters, or other specific cellular components.

Antimicrobial and Antiviral Activity (In Vitro)

Assessment against Bacterial, Fungal, and Viral Strains

No research has been published detailing the in vitro assessment of this compound against any bacterial, fungal, or viral strains.

Exploration of Putative Mechanisms of Action (e.g., cell wall synthesis inhibition, viral replication interference)

As no antimicrobial or antiviral activity has been reported, there have been no investigations into the potential mechanisms of action of this compound in these contexts.

Biosynthetic Pathway Investigations (If Applicable as a Natural Product)

There is no information to suggest that this compound is a natural product. Therefore, no studies on its biosynthetic pathway have been conducted.

Genetic Basis for Biosynthetic Enzyme Production

There is currently no published research identifying a natural biosynthetic pathway for this compound. Consequently, the genetic basis and the enzymes that would be involved in its production in a biological system are unknown. Research into the biosynthesis of other pyrrolidine-containing natural products, such as the antibiotic anisomycin, has identified unique gene clusters and enzymatic steps, including transketolases and dehydrogenases, responsible for the formation of the pyrrolidine ring. nih.gov However, no such genetic information is available for the synthesis of the 3-(2,3-dihydroxypropyl) side chain and its attachment to the pyrrolidin-2-one core.

Metabolic Engineering Approaches for Production

Consistent with the lack of a known biosynthetic pathway, there are no reports on metabolic engineering efforts to produce this compound in microbial or other host systems. Metabolic engineering studies have been successfully conducted for the production of the parent compound, 2-pyrrolidone, in organisms like Escherichia coli. nih.govnih.govdocumentsdelivered.com These strategies often involve engineering pathways starting from precursors like glutamate. For more complex derivatives like 3-hydroxypropionic acid, metabolic engineering has also been applied to optimize production by managing toxic intermediates and redirecting metabolic flux. researchgate.net However, no such approaches have been described for the specific synthesis of this compound.

Interactions with Model Biomolecules (e.g., DNA, RNA, Lipids)

Direct experimental data on the interaction of this compound with biomolecules such as DNA, RNA, or lipids is not available in the current scientific literature. Studies on other small molecules, including different pyrrolidine derivatives, demonstrate various modes of interaction, but these are not applicable to the subject of this article. For example, certain pyrrolidine-bispyrrole compounds have been shown to bind to the minor groove of DNA, subsequently affecting the proteomic profile of bacteria. nih.govnih.gov Similarly, the interactions of antimicrobial lipopeptides with bacterial lipid bilayers have been studied in detail, often involving electrostatic interactions. nih.gov However, no such interaction studies have been published for this compound.

Binding Affinity Measurements

Due to the absence of studies on the interaction of this compound with biomolecules, there are no reported binding affinity measurements, such as dissociation constants (Kd) or inhibition constants (Ki).

Table 1: Binding Affinity Data for this compound with Model Biomolecules

| Biomolecule | Binding Affinity Constant (e.g., Kd, Ki) | Method |

|---|---|---|

| DNA | No data available | N/A |

| RNA | No data available | N/A |

Conformational Changes Induced by Interaction

There is no available data describing any conformational changes induced in DNA, RNA, lipids, or the compound itself upon potential interaction. Therefore, it is not possible to report on this aspect of its biochemical profile.

Table 2: Conformational Changes in Biomolecules Induced by this compound

| Biomolecule | Observed Conformational Change | Technique Used |

|---|---|---|

| DNA | No data available | N/A |

| RNA | No data available | N/A |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These calculations are fundamental to understanding its stability, reactivity, and spectroscopic properties.

The flexibility of the dihydroxypropyl side chain and the pyrrolidinone ring in 3-(2,3-Dihydroxypropyl)pyrrolidin-2-one gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule, known as conformers, and to determine their relative energies.

By employing methods such as Density Functional Theory (DFT), researchers can systematically explore the potential energy surface of the molecule. This process involves rotating the rotatable bonds and calculating the energy of each resulting geometry. The geometries corresponding to energy minima are the stable conformers. The results of such an analysis would typically be presented in a table summarizing the relative energies of the most stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|

| A | 0.00 | 65.2 |

| B | 0.85 | 20.1 |

| C | 1.50 | 9.7 |

| D | 2.10 | 5.0 |

This data is illustrative and intended to represent typical results from a conformational analysis.

Quantum chemical calculations are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, this includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.com These theoretical values, when compared to experimental data, can help in the definitive assignment of signals to specific atoms within the molecule.

Similarly, the calculation of vibrational frequencies can predict the appearance of an IR spectrum. mdpi.com By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as the stretching or bending of bonds.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 178.5 | 177.9 |

| C3 | 45.2 | 44.8 |

| C4 | 25.1 | 24.7 |

| C5 | 42.8 | 42.5 |

| C1' | 50.3 | 49.9 |

| C2' | 70.1 | 69.6 |

| C3' | 65.9 | 65.4 |

This data is illustrative. Experimental values would be required for comparison.

Understanding the mechanisms of chemical reactions involving this compound requires the identification of transition states—the high-energy structures that connect reactants and products. Quantum chemical calculations can locate these transition states and determine their energies, providing the activation energy of the reaction. This information is crucial for predicting reaction rates and understanding reaction pathways. For instance, the mechanism of its formation or its metabolic degradation could be elucidated through these computational methods.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. mdpi.com

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound in a solvent like water, an MD simulation can reveal how the molecule flexes, and how its conformation changes over time. It can also provide insights into the interactions between the solute and solvent molecules, such as the formation and breaking of hydrogen bonds. This is particularly relevant for the dihydroxypropyl group, which can engage in extensive hydrogen bonding.

Should a biological target for this compound be identified, MD simulations would be a key tool to study its binding to the protein. nih.gov These simulations can predict the binding mode of the ligand in the protein's active site and estimate the binding affinity. By analyzing the interactions between the ligand and the protein's amino acid residues, researchers can understand the key factors driving the binding process. This knowledge is invaluable for drug design and optimization.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Solvation Effects on Compound Conformation and Reactivity

There is no available research detailing the specific effects of different solvents on the conformation and reactivity of this compound.

Hypothetical Approach: A computational study on solvation effects would typically involve molecular dynamics (MD) simulations or quantum mechanics/molecular mechanics (QM/MM) methods. These simulations would place the compound in explicit solvent models (e.g., water, ethanol, DMSO) to observe how the solvent molecules interact with the dihydroxypropyl and pyrrolidinone moieties. Key analyses would include the stability of intramolecular hydrogen bonds, changes in the dihedral angles of the side chain, and the radial distribution functions of solvent around the solute's functional groups. Such studies would provide insight into how the solvent environment could influence the compound's shape and the accessibility of its reactive sites.

Docking Studies and Ligand-Based Design

No specific docking studies predicting the binding modes of this compound with any proposed biological targets have been published.

Without identified biological targets for this compound, no predictive binding mode studies have been conducted.

Hypothetical Approach: If a biological target were identified, molecular docking simulations would be the primary tool to predict how the compound might bind. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Docking software (e.g., AutoDock, Glide, Gold) would then be used to fit the 3D conformer of this compound into the protein's binding site. The results would be scored based on the predicted binding affinity, and the most favorable poses would be analyzed to identify key interactions, such as hydrogen bonds with amino acid residues.

There is no information to suggest that this compound has been included as part of a compound library for virtual screening campaigns.

Hypothetical Approach: In a virtual screening context, a large library of compounds, which could include this compound, would be computationally docked against a specific biological target. This high-throughput method helps to identify potential "hits" from a large collection of molecules that are most likely to bind to the target, thereby prioritizing them for further experimental testing.

No computational models have been developed to derive structure-activity relationships for this compound and its analogues, as no biological activity data has been reported.

Hypothetical Approach: To build a Quantitative Structure-Activity Relationship (QSAR) model, a series of structurally similar compounds with measured biological activity would be required. Computational software would then be used to calculate a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound. Statistical methods would be employed to create a mathematical model that correlates these descriptors with the observed biological activity. This model could then be used to predict the activity of new, unsynthesized compounds and to understand which molecular features are most important for activity.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies

Traditional batch synthesis methods are often beset by challenges related to safety, scalability, and efficiency. Modern synthetic strategies offer compelling alternatives that could revolutionize the production of 3-(2,3-dihydroxypropyl)pyrrolidin-2-one and its derivatives, ensuring greater control and sustainability.

Flow Chemistry Applications

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over conventional batch processing, including superior heat and mass transfer, enhanced safety, and improved reproducibility. elsevierpure.comnih.gov The multistep synthesis of complex pyrrolidinone-containing drugs, such as (R)- and (S)-rolipram, has been successfully demonstrated using flow systems packed with heterogeneous catalysts. elsevierpure.comnih.govnih.govmdpi.comresearchgate.net This approach allows for the telescoping of reaction sequences, eliminating the need to isolate and purify intermediates at each stage. nih.gov

For this compound, a flow-based synthesis could be envisioned starting from simple, commercially available precursors. Each step, from the formation of the γ-lactam ring to the introduction and modification of the dihydroxypropyl side chain, could be performed in a dedicated module within an integrated flow system. This would not only streamline production but also enable rapid library synthesis by systematically varying reagents in different streams, facilitating the exploration of structure-activity relationships.

Photocatalytic and Electrocatalytic Approaches

Harnessing the power of light and electricity, photocatalysis and electrocatalysis have emerged as powerful tools for forging chemical bonds under mild and environmentally benign conditions. nih.govnih.gov These methods often enable unique chemical transformations that are difficult to achieve with traditional thermal methods, particularly in the realm of C-H functionalization. nih.govacs.orgresearchgate.net For the pyrrolidin-2-one core, such techniques could allow for the direct functionalization of otherwise unreactive C-H bonds, providing novel pathways to derivatives. nih.govresearchgate.net

The synthesis of γ-lactams can be achieved through various photocatalytic and electrocatalytic routes. organic-chemistry.orgresearchgate.netresearchgate.net For instance, electrochemical oxidative cyclization in a continuous flow reactor has been shown to be a highly productive method for generating functionalized 2-pyrrolidinones. acs.org Applying these strategies to the synthesis of this compound could lead to more efficient and sustainable processes, potentially reducing the number of synthetic steps and minimizing waste.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Increased safety, scalability, and reproducibility; enables automated, multi-step synthesis and rapid library generation. elsevierpure.comnih.gov | Development of robust heterogeneous catalysts; optimization of reactor design and process parameters for continuous production. |

| Photocatalysis | Mild reaction conditions; access to unique reactivity via radical pathways for novel C-H functionalization. nih.govnih.gov | Design of specific photocatalysts for targeted bond formation; exploring late-stage functionalization of the pyrrolidinone core. |

| Electrocatalysis | Avoidance of stoichiometric chemical oxidants/reductants; high functional group tolerance and potential for flow integration. organic-chemistry.orgacs.org | Optimization of electrode materials and reaction conditions; coupling electrochemical steps with other transformations in a continuous process. |

Advanced Biological Probe Development

The inherent functionality of this compound, specifically its vicinal diol, makes it an ideal scaffold for the development of sophisticated biological probes. By chemically modifying this side chain, the molecule can be transformed into a tool for visualizing and interacting with biological systems with high precision.

Fluorescently Tagged Derivatives for Live Cell Imaging

Live-cell imaging allows for the real-time visualization of dynamic cellular processes, and small-molecule fluorescent probes are indispensable tools in this field. dicp.ac.cnmdpi.comnih.gov These probes offer advantages over fluorescent proteins due to their smaller size and the wider range of available photophysical properties. dicp.ac.cn The diol moiety of this compound serves as a convenient anchor point for the covalent attachment of a fluorophore.

A synthetic strategy would involve the selective reaction of one of the hydroxyl groups with a derivative of a fluorescent dye, such as a rhodamine, fluorescein, or BODIPY. The resulting fluorescently tagged molecule could then be used to study cellular uptake, localization, and interactions in living cells via fluorescence microscopy. acs.org This would provide invaluable insights into the molecule's mechanism of action or its potential as a delivery vehicle.

| Fluorophore Class | Excitation (nm) | Emission (nm) | Potential Application |

| Coumarin | ~350-450 | ~450-500 | Ratiometric sensing, FRET applications |

| Fluorescein | ~490 | ~520 | General labeling, high quantum yield |

| Rhodamine | ~550 | ~580 | Photostable labeling for long-term imaging |

| BODIPY | ~500-650 | ~510-660 | Environment-sensitive probes |

| Cyanine (Cy5/Cy7) | ~650-750 | ~670-780 | Near-infrared (NIR) imaging, deep tissue penetration |

Click Chemistry Handle Introduction for Bioconjugation

Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding, making them ideal for conjugating molecules in complex biological environments. scripps.eduijpsjournal.comtcichemicals.comsigmaaldrich.com The most prominent example is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. acs.orgnih.govmdpi.com

The diol side chain of this compound can be readily functionalized to incorporate a "click handle," such as an azide (B81097) or a terminal alkyne. nih.govrsc.org For example, one of the hydroxyl groups could be converted to an azide via a two-step tosylation-azidation sequence. This modified molecule could then be "clicked" onto a biomolecule of interest (e.g., a protein or nucleic acid) that has been correspondingly tagged with a terminal alkyne. acs.org This powerful strategy would enable the precise attachment of the pyrrolidinone derivative to biological targets for applications in proteomics, drug delivery, and diagnostics. nih.gov

| Step | Description | Reagents/Methods | Purpose |

| 1. Handle Introduction | Chemically modify the diol on this compound to introduce an azide or alkyne group. | Tosyl chloride then Sodium Azide (for azide); Propargyl bromide (for alkyne). | Creates a bioorthogonal reactive site on the small molecule. |

| 2. Biomolecule Tagging | Introduce the complementary functional group (alkyne or azide) onto a target biomolecule (e.g., a protein). | Metabolic labeling with unnatural amino acids; site-specific enzymatic modification. | Prepares the biological target for conjugation. |

| 3. Bioconjugation | "Click" the modified small molecule to the tagged biomolecule under biocompatible conditions. | Cu(I) catalyst (CuAAC) or a strained cyclooctyne (B158145) (SPAAC). sigmaaldrich.comnih.gov | Forms a stable, covalent triazole linkage between the small molecule and its target. |

| 4. Analysis | Confirm conjugation and study the effect of the attached molecule on the biomolecule's function or location. | Gel electrophoresis (SDS-PAGE), mass spectrometry, fluorescence imaging. | Validates the bioconjugation and enables functional studies. |

Development of High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of hundreds of thousands of compounds for biological activity. ku.edu A focused chemical library based on the this compound scaffold could be a valuable resource for identifying new therapeutic leads. The development of HTS methodologies would involve creating this library and then screening it against a panel of biological targets.

The first step would be the combinatorial synthesis of a library of derivatives, likely modifying the diol side chain, the lactam nitrogen, and other positions on the pyrrolidinone ring. pnas.org This library could then be screened using automated, miniaturized assays (e.g., in 384- or 1536-well plates) to measure effects on specific enzymes, receptors, or cellular pathways. nih.govnih.gov Hits from the primary screen—compounds showing significant activity—would be subjected to further validation and optimization to identify potent and selective lead compounds for drug development. mdpi.com

| Phase | Objective | Key Activities | Technologies |

| 1. Library Generation | Create a diverse collection of chemical analogs based on the core scaffold. | Combinatorial synthesis by modifying the diol, lactam nitrogen, and ring structure. | Automated parallel synthesis, solid-phase synthesis. |

| 2. Assay Development | Develop a robust, miniaturized, and automated biological assay. | Target selection (e.g., kinase, protease, GPCR); optimization of assay conditions for sensitivity and reproducibility. | Fluorescence, luminescence, or absorbance-based readouts. |

| 3. Primary Screening | Rapidly test the entire compound library at a single concentration. | Screening of thousands of compounds per day against the target assay. | Robotic liquid handlers, multi-well plate readers. |

| 4. Hit Confirmation | Re-test initial "hits" to confirm activity and rule out false positives. | Dose-response curves to determine potency (e.g., EC50/IC50). | Automated data analysis software. |

| 5. Secondary Assays | Characterize confirmed hits for selectivity and mechanism of action. | Screening against related targets (counter-screening); cell-based functional assays. | Orthogonal assay formats, high-content imaging. |

Integration with Artificial Intelligence and Machine Learning for Chemical Research

Predictive Synthesis Design

Machine learning models, particularly deep learning neural networks, are trained on extensive databases containing millions of documented chemical reactions. preprints.org These models can perform sophisticated retrosynthetic analysis, breaking down a target molecule like this compound into simpler, commercially available precursors. mdpi.com The AI can propose multiple potential synthetic pathways, ranking them based on predicted feasibility, reaction yield, and atom economy. synthiaonline.commoleculemaker.org

For a chiral molecule such as this compound, predicting the stereochemical outcome of a reaction is critical. Modern ML algorithms can be specifically trained to predict enantioselectivity by analyzing the features of chiral catalysts, substrates, and reagents. nih.govrsc.org These tools can help researchers select the optimal catalyst and conditions to produce the desired stereoisomer with high purity, which is a significant challenge in asymmetric synthesis. chiralpedia.comnumberanalytics.com This predictive power saves considerable time and resources by minimizing trial-and-error experimentation in the lab. nih.gov

Below is a hypothetical output from a predictive synthesis design tool for this compound, illustrating how AI might rank different synthetic strategies.

Table 1: AI-Generated Retrosynthetic Routes for this compound

| Rank | Proposed Key Reaction | Starting Materials | Predicted Yield (%) | Confidence Score | Key Advantages |

|---|---|---|---|---|---|

| 1 | Asymmetric Michael Addition | Pyrrolidin-2-one, Glycidol (B123203) derivative | 85 | 0.92 | High stereoselectivity, fewer steps |

| 2 | Reductive Amination | Itaconic acid derivative, (R)-3-amino-1,2-propanediol | 78 | 0.88 | Readily available starting materials |

| 3 | Ring-closing Metathesis | N-allylated amino acid ester | 70 | 0.81 | Good functional group tolerance |

Automated Reaction Optimization

The following table simulates how a machine learning algorithm might iteratively optimize a key step in the synthesis of this compound.

Table 2: Iterative Reaction Optimization via Machine Learning

| Iteration | Temperature (°C) | Catalyst Loading (mol%) | Concentration (M) | Residence Time (min) | Observed Yield (%) |

|---|---|---|---|---|---|

| 1 | 60 | 1.0 | 0.1 | 30 | 65.2 |

| 2 | 80 | 2.0 | 0.2 | 20 | 78.5 |

| 3 | 75 | 1.5 | 0.15 | 25 | 82.1 |

| 4 | 78 | 1.7 | 0.18 | 22 | 88.9 |

| ... | ... | ... | ... | ... | ... |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,3-Dihydroxypropyl)pyrrolidin-2-one, and what key reaction parameters influence yield?

- Methodological Answer : Multi-step synthesis is typical for pyrrolidinone derivatives. For example, a Michael addition or cyclization reaction may introduce the dihydroxypropyl group. Catalysts such as pyrrolidine (used in dihydroquinolinone synthesis ) or acid/base conditions can optimize ring closure. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product. Reaction temperature (e.g., 60–80°C) and solvent polarity (DMF or THF) significantly affect yield .

Q. How should researchers characterize this compound's purity and structural integrity?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the pyrrolidinone ring and dihydroxypropyl substituent (e.g., δ ~4.0–4.5 ppm for hydroxyl protons). HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210–230 nm ensures purity (>98%). Compare retention times with reference standards (e.g., impurity profiling methods for related compounds ). Mass spectrometry (ESI+) validates molecular ion peaks (e.g., [M+H]⁺).

Q. What are the recommended storage conditions to maintain stability during experimental workflows?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Keep in a dry environment (desiccator with silica gel) at 4°C to avoid hygroscopic degradation. Avoid exposure to strong acids/bases or light, which may induce ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound's reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states for nucleophilic attacks on the pyrrolidinone carbonyl group. Solvent effects (PCM model) and substituent electronic properties (e.g., hydroxyl group hydrogen-bonding) predict regioselectivity in alkylation or oxidation reactions. Compare with experimental kinetics from related pyrrolidine-2,3-diones .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, logP) across studies?

- Methodological Answer : Systematic validation using orthogonal techniques:

- Solubility : Shake-flask method (water, DMSO) vs. HPLC-derived solubility parameters.

- logP : Experimental (octanol-water partitioning) vs. computational (ChemAxon, EPI Suite).

Cross-reference with structurally analogous compounds (e.g., 3-amino-1-hydroxy-pyrrolidin-2-one, where data gaps exist ).

Q. What are the challenges in ecological risk assessment for this compound, and how can in silico models address data gaps?

- Methodological Answer : Limited ecotoxicity data (e.g., LC50, bioaccumulation ) necessitates predictive tools. Use QSAR models (ECOSAR, TEST) to estimate acute toxicity. Molecular docking predicts enzyme inhibition (e.g., cytochrome P450). EPA DSSTox resources (e.g., structural analogs ) guide read-across assessments for persistence or mobility in soil.

Key Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.